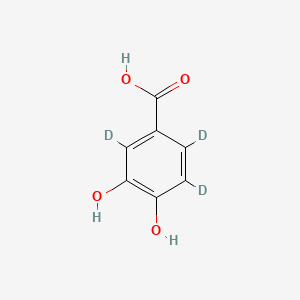

3,4-Dihydroxybenzoic Acid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protocatechuic acid-d3 is a deuterated form of protocatechuic acid, a naturally occurring phenolic acid. Protocatechuic acid is widely distributed in various plants and is known for its antioxidant properties. The deuterated form, protocatechuic acid-d3, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

Protocatechuic acid-d3 can be synthesized through the deuteration of protocatechuic acid. One common method involves the use of deuterated reagents in the presence of a catalyst. For example, protocatechuic acid can be reacted with deuterated water (D2O) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of protocatechuic acid-d3 typically involves the use of biotechnological methods. One approach is the fermentation of genetically engineered microorganisms, such as Escherichia coli, which have been modified to produce protocatechuic acid. The deuteration process can then be carried out using deuterated water or other deuterated reagents.

化学反应分析

Decarboxylation Reactions

PCA-d3 undergoes decarboxylation analogous to its non-deuterated counterpart. The reaction is catalyzed by protocatechuate decarboxylase , producing deuterated catechol (Catechol-d3) and CO₂ :

C7D3H3O4DecarboxylaseC6D3H3O2+CO2

Kinetic isotope effect (KIE):

Deuterium substitution at reactive positions (e.g., ortho to the carboxyl group) may slow the reaction due to stronger C-D bonds, altering activation energy. This effect is critical in isotopic tracer studies to elucidate rate-determining steps .

Enzymatic Oxidative Ring Cleavage

PCA-d3 is a substrate for protocatechuate 3,4-dioxygenase (3,4-POD), which cleaves the aromatic ring in the presence of O₂ to form 3-carboxy-cis,cis-muconate-d3 :

C7D3H3O4+O23 4 PODC7D3H3O6

Key findings from non-deuterated analogs:

-

Immobilized 3,4-POD on functionalized carbon nanotubes retains >90% activity for PCA degradation, suggesting similar efficiency for PCA-d3 .

-

Optimal activity occurs at pH 10.0 and 60°C for the enzyme .

Metal Chelation and Antioxidant Activity

PCA-d3 exhibits metal-chelating properties, forming stable complexes with Fe(III) and Cu(II). Studies on non-deuterated PCA show:

-

High radical scavenging capacity (EC₅₀ = 0.093–0.118 μM via DPPH assay) .

-

Formation of hexa-coordinated Fe(III) complexes, critical in mitigating oxidative stress .

Expected isotopic impact:

Deuteriation minimally affects chelation thermodynamics but enhances detection in mass spectrometry due to distinct isotopic signatures .

Phase II Metabolism: Conjugation Reactions

PCA-d3 participates in glucuronidation and sulfonation, common Phase II metabolic pathways. For example:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases, yielding deuterated glucuronides detectable via LC-MS .

-

Sulfonation: Produces sulfonated metabolites, with neutral loss of 79.95 Da (SO₃) in MS/MS spectra .

Table 1: Comparative Reaction Profiles of PCA and PCA-d3

| Reaction Type | Enzymes/Reagents | PCA Product | PCA-d3 Product | Key Isotopic Effect |

|---|---|---|---|---|

| Decarboxylation | Protocatechuate decarboxylase | Catechol + CO₂ | Catechol-d3 + CO₂ | KIE ≈ 2–3 (slower for C-D) |

| Oxidative cleavage | 3,4-POD + O₂ | 3-Carboxy-muconate | 3-Carboxy-muconate-d3 | Minimal Δ in Vmax |

| Fe(III) Chelation | FeCl₃ | [Fe(PCA)₃]³⁻ | [Fe(PCA-d3)₃]³⁻ | Enhanced MS detection |

| Glucuronidation | UDP-glucuronosyltransferase | PCA-glucuronide | PCA-d3-glucuronide | Isotopic labeling for tracking |

Stability and Degradation

PCA-d3 demonstrates enhanced stability under alkaline and thermal conditions compared to PCA, as observed in immobilized enzyme systems :

科学研究应用

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a phenolic acid found in many plants and foods . Research suggests that PCA has various pharmacological properties, including antiatherogenic, anti-inflammatory, and anti-cancer activities .

Scientific Research Applications

- Anti-cancer activity PCA has been shown to prevent carcinogenesis and antitumor growth in vivo . Studies suggest that PCA induces apoptosis in human gastric adenocarcinoma cells by activating JNK and p38 mitogen-activated protein kinases (MAPK) .

- Anti-inflammatory effects PCA has demonstrated the ability to lower inflammatory cytokines, suggesting anti-inflammatory effects .

- Antioxidant Properties PCA is considered an antioxidative food component, and may prevent carcinogenesis or antitumor growth in vivo . PCA has also demonstrated sepsis prevention properties by inhibiting inflammatory cytokines and antioxidant activity .

- Cosmetics Experimental design techniques can optimize the formulation development process of cosmetics . Studies have shown that raw materials can influence formulations, and the addition of soy lecithin can have significant effects on consistency, stickiness, oiliness, and moisturizing effects .

- Production Protocatechuic acid is a chemical building block for polymers and plastics . It can be produced from plant-derived aromatic compounds using the fungus Aspergillus niger .

Case Studies

- Atherosclerosis in mice PCA (25 mg/kg orally for 11 days) decreased CCR2 protein and mRNA expression in PBMs of ApoE-deficient mice and reduced macrophage infiltration into the abdominal cavity. This suggests that PCA may exert antiatherogenic properties by inhibiting monocyte/macrophage infiltration .

- Sepsis in mice PCA (50 mg/kg, ip) reduced lethality in LPS-induced sepsis, suppressed TNF-α and IL-10, decreased plasma ALT levels and plasma nitrite/nitrate levels, and decreased hepatic MDA levels. This indicates that PCA may exert sepsis prevention properties by inhibiting inflammatory cytokines and antioxidant activity .

- Diabetes mellitus in mice PCA (1%, 2%, and 4% in diet for 8 weeks) lowered plasma PAI-1 levels, increased plasma AP-III levels and plasma protein C levels, lowered plasma CRP levels, reduced plasma von Willebrand factor, and reduced IL-6, TNF-α, and MCP-1 levels in heart and kidney in STZ-induced diabetic mice. This suggests that PCA exerts anticoagulatory and anti-inflammatory effects by lowering inflammatory cytokines .

- Insulin resistance in human and murine adipocytes PCA (100 μM) increased glucose uptake, GLUT4 translocation, PPARγ activity, and adiponectin in oxLDL-induced insulin resistance in human omental adipocytes and murine adipocyte 3T3-L1 cells. This indicates that PCA may exert an insulin-like activity in adipocytes by increasing PPARγ activation .

作用机制

Protocatechuic acid-d3 exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.

相似化合物的比较

Protocatechuic acid-d3 is similar to other phenolic acids such as gallic acid, caffeic acid, vanillic acid, and syringic acid. it is unique in its deuterated form, which makes it particularly useful for tracing studies and metabolic research. The stable isotope labeling allows for precise tracking of the compound in various biological and chemical processes.

List of Similar Compounds

- Gallic acid

- Caffeic acid

- Vanillic acid

- Syringic acid

生物活性

3,4-Dihydroxybenzoic Acid-d3 (also known as protocatechuic acid-d3) is a deuterated derivative of the naturally occurring phenolic compound, 3,4-Dihydroxybenzoic Acid (PCA). This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and implications in various diseases.

- Molecular Formula : C8H8O4 (with three deuterium atoms replacing hydrogen)

- Molecular Weight : Approximately 171.17 g/mol

- Structure : Characterized by two hydroxyl groups at the 3 and 4 positions on the benzene ring.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Research indicates that it can significantly lower levels of reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases and cancer .

- DPPH Radical Scavenging : Studies utilizing the DPPH method have demonstrated that PCA derivatives show radical scavenging abilities with an EC50 ranging from 0.093 to 0.118 μM, outperforming Trolox, a common reference antioxidant .

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been implicated in inhibiting pro-inflammatory cytokines and mediating pathways that lead to reduced inflammation in various tissues .

Pharmacological Activities

This compound is recognized for its multifaceted pharmacological activities:

- Antibacterial : Effective against a range of bacterial strains.

- Anticancer : Induces apoptosis in cancer cell lines through mechanisms involving MAPK signaling pathways .

- Neuroprotective : Protects neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents like hydrogen peroxide .

Case Study 1: Neuroprotection

A study demonstrated that PCA derived from Alpinia oxyphylla significantly protects PC12 cells against apoptosis induced by oxidative stress. The mechanism involved an increase in glutathione levels and enhanced activity of antioxidant enzymes .

Case Study 2: Anticancer Mechanism

Research on human gastric adenocarcinoma cells (AGS) revealed that PCA induces apoptosis through sustained activation of JNK and p38 MAPK pathways. This study highlighted the potential of PCA as a chemopreventive agent against gastric cancer .

Summary of Biological Activities

属性

分子式 |

C7H6O4 |

|---|---|

分子量 |

157.14 g/mol |

IUPAC 名称 |

2,3,6-trideuterio-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1D,2D,3D |

InChI 键 |

YQUVCSBJEUQKSH-CBYSEHNBSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])O)O)[2H] |

规范 SMILES |

C1=CC(=C(C=C1C(=O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。